

Navigating the Safe Handling and Application of MEN11467: A Guide for Researchers

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For Immediate Reference: Essential Safety and Logistical Information for **MEN11467**

This document provides crucial guidance for laboratory professionals on the safe handling, application, and disposal of **MEN11467**, a potent and selective tachykinin NK(1) receptor antagonist. Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Safety Precautions

When handling **MEN11467**, a comprehensive approach to personal safety is mandatory. The compound is a combustible liquid and presents a hazard to aquatic environments.[1] The following personal protective equipment should be worn at all times:

- Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.
- Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.
- Protective Clothing: A lab coat or other protective clothing must be worn to prevent skin contact.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.[1]



Emergency Procedures

In the event of accidental exposure, the following first-aid measures should be taken immediately:

- After Inhalation: Move the individual to fresh air.
- In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1]
- After Eye Contact: Rinse the eyes thoroughly with plenty of water, removing contact lenses if present.
- If Swallowed: Have the individual drink water (a maximum of two glasses). If the person feels unwell, consult a physician.[1]

Handling and Storage

MEN11467 should be stored in a cool, well-ventilated place with the container tightly closed.[1] [2] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1]

Disposal Plan

Dispose of **MEN11467** and its container at an approved waste disposal facility.[1][2] Avoid releasing the substance into the environment.[1] All local, state, and federal regulations regarding hazardous waste disposal must be followed.

Quantitative Data Summary

The following table summarizes the key pharmacological data for **MEN11467**, highlighting its potency and selectivity as a tachykinin NK(1) receptor antagonist.



Parameter	Value/Result	Species/System
Binding Affinity (pKi)	9.4 ± 0.1	Human NK(1) receptors (IM9 cell line)
In Vitro Antagonism (pKB)	10.7 ± 0.1	Guinea-pig isolated ileum
In Vivo Efficacy (ID50)		
- Intravenous Administration	29 ± 5 μg/kg	Anesthetized guinea-pigs
- Intranasal Administration	31 ± 12 μg/kg	Anesthetized guinea-pigs
- Intraduodenal Administration	670 ± 270 μg/kg	Anesthetized guinea-pigs
- Oral Administration	6.7 ± 2 mg/kg (inhibition of plasma protein extravasation)	Guinea-pigs

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize **MEN11467**.[1]

Radioligand Binding Assays

These experiments were conducted to determine the binding affinity of **MEN11467** to tachykinin NK(1) receptors. The protocol involves using membranes from IM9 cells, which express human NK(1) receptors. These membranes are incubated with a radiolabeled form of Substance P ([3H]SP) and varying concentrations of **MEN11467**. The amount of radioactivity bound to the receptors is then measured to determine how effectively **MEN11467** displaces [3H]SP, from which the inhibitory constant (Ki) is calculated.

In Vitro Functional Assays (Guinea-Pig Isolated Ileum)

To assess the functional antagonism of **MEN11467**, a classic smooth muscle contraction assay is employed. A section of the guinea-pig ileum is mounted in an organ bath. The tissue is then exposed to a stable agonist of the NK(1) receptor, such as SP methylester, which causes the muscle to contract. The experiment is repeated in the presence of increasing concentrations of **MEN11467** to determine its ability to inhibit the agonist-induced contractions. The pKB value is derived from these concentration-response curves and indicates the potency of the antagonist.



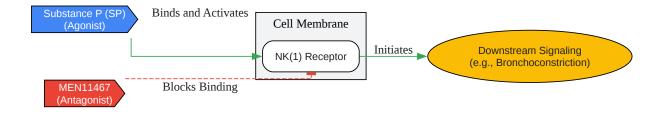


In Vivo Models of Bronchoconstriction

The in vivo efficacy of **MEN11467** was evaluated in anesthetized guinea-pigs. Bronchoconstriction was induced by administering a selective NK(1) receptor agonist. **MEN11467** was then administered via different routes (intravenous, intranasal, or intraduodenal) to determine its ability to block this effect. The dose required to inhibit the bronchoconstrictor response by 50% (ID50) was then calculated.[1]

Signaling Pathway and Experimental Workflow Diagrams

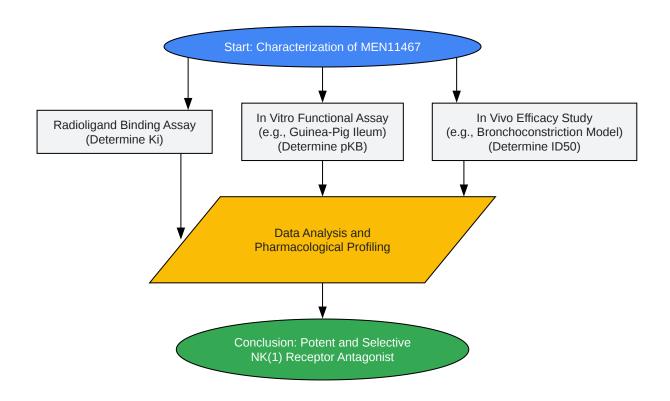
The following diagrams illustrate the mechanism of action of **MEN11467** and a typical experimental workflow for its characterization.



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Caption: Mechanism of action of **MEN11467** as a tachykinin NK(1) receptor antagonist.





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Caption: A typical experimental workflow for the pharmacological characterization of **MEN11467**.

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References

- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
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